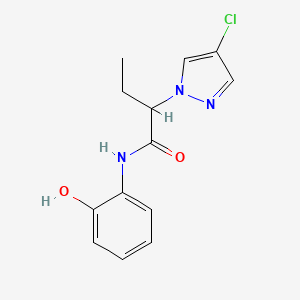![molecular formula C12H17ClN6O4S B10945028 N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945028.png)
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the pyrazole ring, along with a sulfonamide group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole ring with the desired substituents. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to nitration and chlorination reactions to introduce the nitro and chloro groups, respectively.
The final step involves the sulfonation of the pyrazole ring, which can be carried out using sulfonyl chlorides in the presence of a base such as pyridine. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Sulfonation: The sulfonamide group can participate in further sulfonation reactions, introducing additional sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Sulfonation: Sulfonyl chlorides, pyridine, and other bases.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Sulfonation: Formation of polysulfonated compounds.
Scientific Research Applications
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-1H-pyrazole: Shares the pyrazole core but lacks the sulfonamide and additional substituents.
1,3,5-trimethyl-1H-pyrazole: Similar core structure but lacks the nitro and chloro groups.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H17ClN6O4S |
|---|---|
Molecular Weight |
376.82 g/mol |
IUPAC Name |
N-[3-(4-chloro-3-nitropyrazol-1-yl)propyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H17ClN6O4S/c1-8-11(9(2)17(3)15-8)24(22,23)14-5-4-6-18-7-10(13)12(16-18)19(20)21/h7,14H,4-6H2,1-3H3 |
InChI Key |
UQROLFSOAXXJCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-chlorophenyl)cyclopropyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10944946.png)
![4-hydroxy-6-methyl-3-[(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one](/img/structure/B10944953.png)
![(2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one](/img/structure/B10944957.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B10944960.png)
![N-(3-methoxypropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10944966.png)
![Ethyl 5-({[5-bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10944974.png)

![[7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl](3-methylpiperidino)methanone](/img/structure/B10944996.png)
![2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945012.png)
![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10945015.png)
![2-({3-[(3-bromophenoxy)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945020.png)
![4-[(4-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10945039.png)
![2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]quinoline-4-carboxamide](/img/structure/B10945044.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B10945051.png)
